

spectral data for 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

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An In-Depth Technical Guide to the Spectral Analysis of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a substituted pyridine ring, a structural motif of significant interest in medicinal chemistry and agrochemical research.^{[1][2]} The unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity, make this and related compounds valuable building blocks in drug discovery.^[1] A thorough understanding of the spectral characteristics of **3-Bromo-2-methyl-6-(trifluoromethyl)pyridine** is paramount for its unambiguous identification, purity assessment, and quality control in synthetic and developmental pipelines. This guide provides a detailed examination of the expected nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data for this compound, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. Below is a diagram of **3-Bromo-2-methyl-6-(trifluoromethyl)pyridine** with atom numbering for reference in the subsequent spectroscopic discussions.

Caption: Molecular structure of **3-Bromo-2-methyl-6-(trifluoromethyl)pyridine**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For **3-Bromo-2-methyl-6-(trifluoromethyl)pyridine**, it provides definitive information about the number and connectivity of hydrogen atoms in the molecule. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom, along with the electronic effects of the pyridine ring, significantly influence the chemical shifts of the protons.

Experimental Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-2-methyl-6-(trifluoromethyl)pyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16-32 scans to achieve adequate signal-to-noise.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: A sweep width of approximately 12 ppm, centered around 5-6 ppm.

Data Summary

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Pyridine-H (H-4)	7.8 - 8.0	Doublet (d)	~8-9
Pyridine-H (H-5)	7.4 - 7.6	Doublet (d)	~8-9
Methyl-H (CH ₃)	2.5 - 2.7	Singlet (s)	N/A

Interpretation

The ^1H NMR spectrum of **3-Bromo-2-methyl-6-(trifluoromethyl)pyridine** is expected to show three distinct signals. The two aromatic protons on the pyridine ring (H-4 and H-5) will appear as doublets due to coupling with each other. The downfield shift of these protons is a result of the deshielding effect of the aromatic ring current and the electron-withdrawing substituents. The proton at the 4-position is expected to be further downfield than the proton at the 5-position due to the combined inductive effects of the adjacent bromine and the nitrogen atom.

The methyl group protons are expected to appear as a singlet in the upfield region, as there are no adjacent protons for coupling. Its chemical shift will be influenced by the adjacent pyridine ring.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ^{13}C NMR provides valuable information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The presence of the highly electronegative fluorine atoms in the trifluoromethyl group results in a characteristic quartet for the CF_3 carbon and influences the chemical shifts of the adjacent ring carbons.

Experimental Protocol

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
 - Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.

- Spectral Width: A sweep width of approximately 200 ppm.

Data Summary

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity ($^1J_{CF}$)	Coupling Constant (J, Hz)
C-2	158 - 162	Singlet	N/A
C-3	118 - 122	Singlet	N/A
C-4	138 - 142	Singlet	N/A
C-5	120 - 124	Singlet	N/A
C-6	148 - 152 (q)	Quartet	~35-40
CF ₃	120 - 124 (q)	Quartet	~270-280
CH ₃	22 - 26	Singlet	N/A

Interpretation

The proton-decoupled ^{13}C NMR spectrum will show seven distinct carbon signals. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms. The carbon atom attached to the CF₃ group (C-6) will also likely appear as a quartet, but with a smaller coupling constant due to two-bond C-F coupling. The other aromatic carbons will appear as singlets, with their chemical shifts influenced by the substituents. The C-2 and C-6 carbons, being adjacent to the nitrogen atom, are expected to be the most downfield among the ring carbons. The methyl carbon will appear as a singlet in the upfield region.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For **3-Bromo-2-methyl-6-(trifluoromethyl)pyridine**, the presence of bromine with its two abundant isotopes (^{79}Br and ^{81}Br) will result in a characteristic isotopic pattern in the mass spectrum.

Experimental Protocol

- **Sample Introduction:** Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled liquid chromatography system.
- **Ionization Technique:** Electrospray ionization (ESI) in positive ion mode is a common and effective method for this type of molecule.
- **Mass Analyzer:** A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement.

Data Summary

Ion	Expected m/z (Monoisotopic)	Isotopic Pattern
[M+H] ⁺	~240.97	Two peaks of nearly equal intensity at m/z ~240 and ~242
Molecular Formula	C ₇ H ₅ BrF ₃ N	N/A
Calculated Exact Mass	238.9558	N/A

Interpretation

The mass spectrum will show a prominent molecular ion peak [M]⁺ or, more commonly with ESI, a protonated molecular ion peak [M+H]⁺. The most telling feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the spectrum will exhibit two peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensities. This "A+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For **3-Bromo-2-methyl-6-(trifluoromethyl)pyridine**, the IR spectrum will be characterized by absorptions corresponding to the aromatic C-H and C=C bonds of the pyridine ring, the C-F bonds of the trifluoromethyl group, and the C-Br bond.

Experimental Protocol

- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (if it is a liquid), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} .

Data Summary

Wavenumber (cm^{-1})	Vibration Type
3100 - 3000	Aromatic C-H stretch
1600 - 1450	Aromatic C=C and C=N ring stretch
1350 - 1100	C-F stretch (strong)
~800	C-Br stretch

Interpretation

The IR spectrum will provide a "fingerprint" for the molecule. The aromatic C-H stretching vibrations are typically observed above 3000 cm^{-1} . The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) will appear in the 1600-1450 cm^{-1} region.^[3] The most intense and easily identifiable peaks will likely be the C-F stretching absorptions of the trifluoromethyl group, which are expected to be strong and appear in the 1350-1100 cm^{-1} range. The C-Br stretching vibration will be found in the lower frequency region of the spectrum.

Workflow for Spectroscopic Analysis

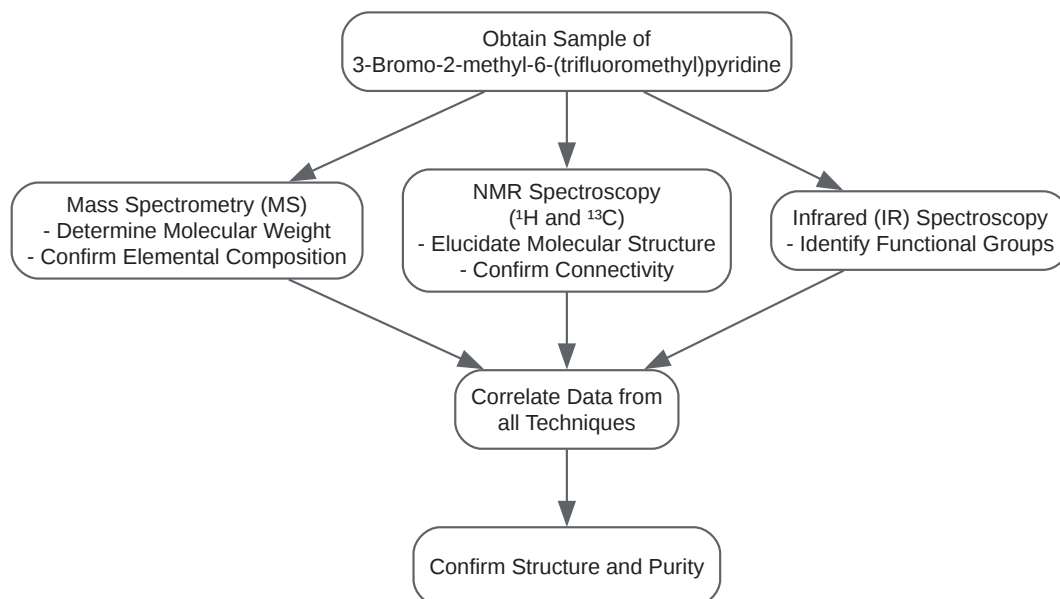


Figure 2. General Workflow for Spectroscopic Analysis

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Caption: A typical workflow for the comprehensive spectroscopic characterization of a molecule.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a powerful and comprehensive toolkit for the characterization of **3-Bromo-2-methyl-6-(trifluoromethyl)pyridine**. By understanding the principles behind each technique and how the specific structural features of the molecule influence the spectral output, researchers can confidently identify and assess the purity of this important chemical entity. The data and interpretations presented in this guide serve as a valuable resource for scientists and professionals working with this and structurally related compounds.

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